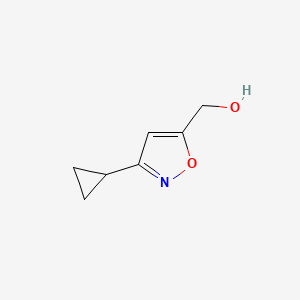

(3-Cyclopropylisoxazol-5-yl)methanol

説明

Overview of Heterocyclic Chemistry in Contemporary Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. nih.gov These non-carbon atoms, most commonly nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties to the molecules compared to their all-carbon counterparts. nih.gov Heterocyclic compounds are ubiquitous in nature and are fundamental to the structure of many biologically essential molecules, including nucleic acids and a vast array of natural products. nih.gov In contemporary research, the synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, as these structures provide a diverse chemical space for the development of new therapeutic agents and functional materials. biolmolchem.combiolmolchem.com

Significance of the Isoxazole (B147169) Moiety in Scientific Inquiry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. bldpharm.com Its unique electronic properties and ability to participate in various molecular interactions make it a valuable component in the design of bioactive molecules. biolmolchem.com The isoxazole moiety is found in a number of approved pharmaceutical drugs and is known to be associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. biolmolchem.com The development of new synthetic methods to create functionalized isoxazoles is an active area of research, aiming to expand the library of isoxazole-based compounds for drug discovery and other applications. biolmolchem.com

Contextualizing (3-Cyclopropylisoxazol-5-yl)methanol within Isoxazole Chemistry

This compound is a molecule that combines the key features of the isoxazole ring with a cyclopropyl (B3062369) group and a reactive hydroxymethyl group. This combination of functionalities makes it a valuable and versatile building block in organic synthesis.

The primary role of this compound in research is as a synthetic intermediate. The hydroxymethyl group (-CH2OH) provides a reactive handle for further chemical transformations, allowing for the elongation of the carbon chain or the introduction of other functional groups. A general and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of aldoximes with alkynes. nih.gov For instance, the synthesis of (3-phenylisoxazol-5-yl)methanol can be achieved by reacting benzaldoxime (B1666162) with propargyl alcohol. nih.gov This suggests a plausible synthetic route to this compound using cyclopropanecarboxaldehyde (B31225) as a starting material.

The presence of the cyclopropyl group is also significant, as this small, strained ring can confer unique conformational constraints and metabolic stability to larger molecules. nih.gov In drug design, the incorporation of a cyclopropyl moiety can lead to enhanced biological activity and improved pharmacokinetic properties. nih.gov

While the primary application of this compound is as a building block, the inherent biological potential of the isoxazole core suggests that its derivatives could have direct applications. Research into isoxazole-containing compounds is exploring their potential as therapeutic agents, including in the treatment of neurological disorders. The development of novel isoxazole derivatives is a key strategy in the search for new drugs. biolmolchem.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. It details its place within the broader fields of heterocyclic and isoxazole chemistry and highlights its significance as a synthetic intermediate. The following sections will provide detailed information on its properties and its role in the construction of complex molecules.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm |

| H-4 isoxazole | 6.72 (s, 1H) |

| –CH₂OH | 4.61 (s, 2H) |

| cyclopropane (B1198618) CH | 2.51 (m, 1H) |

| cyclopropane CH₂ | 1.12–1.08 (m, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) ppm |

| C-3 isoxazole | 170.2 |

| C-5 isoxazole | 153.1 |

| C-4 isoxazole | 98.4 |

| –CH₂OH | 61.9 |

| cyclopropane CH | 14.7 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h3,5,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAGCRJDUAYEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121604-45-3 | |

| Record name | (3-cyclopropyl-1,2-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 3 Cyclopropylisoxazol 5 Yl Methanol

Historical Development of Isoxazole (B147169) Synthesis Relevant to the Compound

The foundation of isoxazole chemistry was laid in the late 19th and early 20th centuries. In 1888, Ludwig Claisen first identified the cyclic structure of a 3-methyl-5-phenylisoxazole. ijpcbs.com However, a more significant early contribution came from Claisen in 1903, who synthesized the parent isoxazole ring from propargylaldehyde acetal (B89532) via oximation. nih.gov

A pivotal advancement in the field was the work of Quilico and his contemporaries between the 1930s and 1940s. ijpcbs.com They systematically investigated the 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds, which has since become the most prominent and versatile method for constructing the isoxazole ring system. ijpcbs.comrsc.org This classical approach, reacting a nitrile oxide with an alkyne, directly leads to the formation of the 3,5-disubstituted isoxazole core, which is directly relevant to the synthesis of (3-Cyclopropylisoxazol-5-yl)methanol.

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for this compound build upon these foundational methods, incorporating advancements in reaction conditions, catalyst development, and functional group manipulation to enhance efficiency, regioselectivity, and substrate scope.

The cornerstone of synthesizing the 3-cyclopropylisoxazole (B1320078) core of the target molecule is the [3+2] cycloaddition reaction between a cyclopropyl-substituted nitrile oxide and a suitable alkyne dipolarophile.

A prevalent and practical method for generating nitrile oxides in situ is the oxidation of aldoximes. nih.govtandfonline.com For the synthesis of this compound, the key starting material would be cyclopropanecarbaldehyde oxime. This oxime can be readily prepared from cyclopropanecarbaldehyde and hydroxylamine.

The subsequent [3+2] cycloaddition would involve the reaction of the in situ generated cyclopropyl (B3062369) nitrile oxide with an alkyne bearing a protected hydroxymethyl group, such as propargyl alcohol. A variety of oxidizing agents have been reported for the conversion of the aldoxime to the nitrile oxide, including bleach (sodium hypochlorite), N-chlorosuccinimide (NCS), and hypervalent iodine reagents. mdpi.comrsc.org The reaction typically proceeds with high regioselectivity, yielding the desired 3,5-disubstituted isoxazole. rsc.org

A recent investigation into the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol utilized a similar strategy, converting benzaldehyde (B42025) to its corresponding oxime, followed by a [3+2] cycloaddition process to yield the substituted isoxazole methanol (B129727) derivative. biolmolchem.com This supports the viability of the oxime-based approach for the target compound.

Table 1: Exemplary Reagents for Oxime-Based Isoxazole Synthesis

| Starting Material | Reagent | Intermediate | Dipolarophile | Product |

|---|---|---|---|---|

| Cyclopropanecarbaldehyde | Hydroxylamine | Cyclopropanecarbaldehyde oxime | Propargyl alcohol | This compound |

| Aldoxime | Sodium Hypochlorite | Nitrile Oxide | Alkyne | 3,5-Disubstituted Isoxazole |

This table presents a conceptual pathway, as a direct synthesis of this compound is not explicitly detailed in the provided search results.

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is the most widely employed method for constructing the isoxazole ring. rsc.orgwikipedia.org The reaction between cyclopropyl nitrile oxide (the 1,3-dipole) and propargyl alcohol (the dipolarophile) would directly furnish this compound. The regioselectivity of this reaction is generally high, leading predominantly to the 3,5-disubstituted product. beilstein-journals.org

The generation of the nitrile oxide can be achieved through various methods, with the dehydrohalogenation of hydroximoyl chlorides being a classic alternative to oxime oxidation. nih.gov Furthermore, dehydration of nitroalkanes can also serve as a source of nitrile oxides. nih.gov

Recent advancements have focused on milder and more efficient conditions for these cycloadditions. For instance, ball-milling has been shown to be an effective, solvent-free technique for the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes at room temperature. tandfonline.comtandfonline.com

An alternative to the direct cycloaddition with a functionalized alkyne is the introduction of the methanol group via functional group transformation of a pre-formed isoxazole ring. This approach offers flexibility in the synthesis.

One such strategy would involve the reaction of cyclopropyl nitrile oxide with an alkyne bearing a precursor to the alcohol, such as an ester or an aldehyde. For example, cycloaddition with ethyl propiolate would yield ethyl 3-cyclopropylisoxazole-5-carboxylate. This ester can then be reduced to the target alcohol, this compound, using standard reducing agents like lithium aluminum hydride (LiAlH₄).

Another potential route involves starting with a 3-cyclopropyl-5-haloisoxazole, which could be synthesized via cycloaddition. The halide could then be subjected to a sequence of reactions, such as conversion to an organometallic reagent followed by reaction with formaldehyde, or a palladium-catalyzed carbonylation followed by reduction, to install the methanol group.

In a related context, the derivatization of a primary alcohol at the C-4 position of an isoxazole has been demonstrated, highlighting the feasibility of manipulating functional groups on the isoxazole ring without disrupting the core structure. nih.gov

The use of metal catalysts has significantly broadened the scope and efficiency of isoxazole synthesis. Copper(I) catalysts are particularly noteworthy for their ability to promote the regioselective [3+2] cycloaddition of nitrile oxides with terminal alkynes, often allowing the reaction to proceed at room temperature. beilstein-journals.orgorganic-chemistry.orgnih.gov A copper-catalyzed approach would be highly applicable to the reaction between cyclopropyl nitrile oxide and propargyl alcohol.

Palladium catalysts have also been employed in the synthesis of highly substituted isoxazoles. nih.govnih.govacs.org For instance, a palladium-catalyzed electrophilic cyclization of 2-alkyn-1-one O-methyl oximes can produce functionalized isoxazoles. nih.govacs.org While this specific methodology leads to 3,4,5-trisubstituted isoxazoles, the principle of using palladium to facilitate isoxazole formation is well-established. Ruthenium catalysts have also been explored for similar cycloaddition reactions. nih.gov

Furthermore, gold catalysts have been utilized in the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles, offering another potential catalytic route. organic-chemistry.org

Table 2: Catalysts in Isoxazole Synthesis

| Catalyst Type | Reaction | Relevance to Target Compound |

|---|---|---|

| Copper(I) | [3+2] Cycloaddition | Promotes regioselective synthesis of 3,5-disubstituted isoxazoles at room temperature. |

| Palladium | Electrophilic Cyclization, Cross-Coupling | Enables synthesis of highly substituted isoxazoles and functional group interconversions. |

| Ruthenium(II) | [3+2] Cycloaddition | Alternative to copper and palladium for promoting cycloaddition reactions. |

This table summarizes the general application of catalysts in isoxazole synthesis, which can be conceptually applied to the synthesis of this compound.

Catalytic Approaches in the Synthesis of this compound

Transition Metal Catalysis

Transition metal catalysis is a cornerstone in the synthesis of heterocyclic compounds, including isoxazoles. These methods often provide rapid and regioselective access to the isoxazole core. rsc.org The primary route involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. Transition metals, particularly copper(I) and palladium, are pivotal in catalyzing such transformations. nih.govorganic-chemistry.org

For the specific synthesis of this compound, a plausible transition metal-catalyzed pathway would involve the reaction of cyclopropylacetylene (B33242) with a protected hydroxymethyl nitrile oxide, or the cycloaddition of cyclopropanecarbonitrile (B140667) oxide with propargyl alcohol. Copper(I) catalysts are well-documented for promoting the reaction between terminal alkynes and in situ-generated nitrile oxides, ensuring high regioselectivity to yield the 3,5-disubstituted isoxazole. nih.gov

Palladium-catalyzed multi-component reactions also offer a powerful route. A four-component coupling involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can construct the isoxazole ring system under ambient pressure. organic-chemistry.org Furthermore, gold-catalyzed cycloisomerization of α,β-acetylenic oximes presents a highly efficient method for producing substituted isoxazoles. organic-chemistry.org The presence of a transition metal atom can also allow for the creation of organometallic isoxazole derivatives, which can serve as precursors for further functionalization. electronicsandbooks.com

Table 1: Overview of Transition Metal-Catalyzed Isoxazole Synthesis Strategies

| Catalyst Type | General Reaction | Applicability to this compound | Key Advantages |

| Copper(I) | [3+2] Cycloaddition of terminal alkynes and nitrile oxides. nih.gov | Reaction of cyclopropanecarbonitrile oxide with propargyl alcohol. | High reliability, wide scope, excellent regioselectivity. organic-chemistry.org |

| Palladium | Four-component coupling of alkyne, hydroxylamine, CO, and aryl iodide. organic-chemistry.org | Adaptable for constructing the core ring with subsequent functionalization. | Multi-component, high atom economy. |

| Gold(III) | Cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org | Synthesis from a cyclopropyl-substituted acetylenic oxime precursor. | Good yields, moderate reaction conditions. organic-chemistry.org |

| Iodine/Copper | Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org | Cyclization of a cyclopropyl-containing ynone derivative. | Mild conditions, high yields, good functional group tolerance. organic-chemistry.org |

Organocatalysis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, often providing excellent stereocontrol. rsc.org For isoxazole synthesis, organocatalysts can facilitate key bond-forming reactions under mild conditions. For instance, the base-catalyzed dehydration of primary nitro compounds can generate nitrile oxides for subsequent cycloaddition. organic-chemistry.org

In the context of this compound analogues, organocatalysis is particularly relevant for creating chiral structures. Chiral phosphoric acids have been successfully employed in the atroposelective arylation of 5-aminoisoxazoles, demonstrating the potential to construct axially chiral isoxazole-derived amino alcohols with high enantioselectivity. researchgate.net Similarly, squaramide catalysts have been used for asymmetric cascade reactions to produce complex isoxazole-containing spirooxindoles. rsc.org These examples highlight the potential for using organocatalysts to synthesize chiral analogues of this compound, where chirality could be introduced at the methanol-bearing carbon or through the creation of atropisomers.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials. eurekaselect.comresearchgate.net The synthesis of isoxazoles has benefited significantly from these approaches. rsc.org

Solvent-Free and Aqueous Media Syntheses

Eliminating volatile organic solvents is a key goal of green chemistry. Isoxazole derivatives have been synthesized under solvent-free conditions, often using solid-supported catalysts. researchgate.net Water, as a non-toxic and abundant solvent, is also an attractive medium. The synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones has been achieved in aqueous media using catalysts like sodium saccharin, demonstrating the feasibility of this approach. nih.gov These methodologies, which often feature simpler work-up procedures and reduced environmental impact, could be adapted for the synthesis of this compound.

Ultrasonic-Assisted Synthetic Procedures

Sonochemistry, the application of ultrasound to chemical reactions, offers a potent method for enhancing reaction rates and yields. sciety.orgnih.gov Ultrasound irradiation promotes organic synthesis by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to better mixing and mass transfer. nih.gov This technique has been successfully applied to the synthesis of various isoxazole derivatives, often resulting in significantly shorter reaction times, milder conditions, and higher yields compared to conventional methods. sciety.orgresearchgate.netnih.gov An environmentally benign, catalyst-free procedure for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound irradiation has been reported, highlighting the potential for a greener synthesis of this compound. nih.gov

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis is another cornerstone of green chemistry, utilizing microwave energy to heat reactions rapidly and uniformly. abap.co.in This often leads to dramatic reductions in reaction times, from hours or days to mere minutes, along with improved yields and cleaner reaction profiles. nveo.orgorganic-chemistry.org The synthesis of isoxazoles via 1,3-dipolar cycloadditions is particularly well-suited to microwave irradiation. organic-chemistry.orgnih.gov This method enhances reaction efficiency, minimizes the formation of byproducts, and is considered an energy-efficient green protocol. eurekaselect.comabap.co.in The one-pot, three-component synthesis of 3,4,5-substituted isoxazoles has been achieved in 30 minutes under microwave conditions, a significant improvement over conventional heating. organic-chemistry.org

Table 2: Comparison of Green Synthetic Methods for Isoxazole Synthesis

| Method | Principle | Typical Advantages |

| Aqueous Media | Utilizes water as the solvent. | Non-toxic, inexpensive, simplified work-up. nih.gov |

| Ultrasonic-Assisted | Acoustic cavitation enhances reaction kinetics. | Shorter reaction times, higher yields, reduced energy consumption. sciety.orgresearchgate.net |

| Microwave-Assisted | Rapid, uniform heating via dielectric absorption. | Drastically reduced reaction times, higher yields, cleaner reactions. abap.co.innveo.orgorganic-chemistry.org |

Enantioselective Synthesis of Chiral this compound Analogues

The development of enantioselective methods allows for the synthesis of specific stereoisomers of a chiral molecule. While this compound itself is achiral, analogues can be designed to incorporate chirality. This can be achieved by introducing a stereocenter, for instance, by modifying the methanol group, or by creating molecules with axial chirality.

The asymmetric synthesis of isoxazole derivatives is an active area of research. Organocatalysis, in particular, has provided powerful tools for this purpose. For example, cinchona alkaloid derivatives have been used as phase-transfer catalysts to react with nitroolefins, affording optically active isoxazoline (B3343090) N-oxides with excellent enantiomeric excess (ee). nih.gov Furthermore, squaramide-catalyzed cascade reactions have been developed to synthesize complex chiral tetrahydroquinolines containing an isoxazole unit, achieving high diastereoselectivities and good enantioselectivities. rsc.org These strategies could be conceptually applied to synthesize chiral analogues of this compound, paving the way for the exploration of their stereospecific properties.

Flow Chemistry Approaches for Scalable Production

The scalable production of this compound can be effectively addressed through the adoption of continuous flow chemistry. This modern synthetic approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, continuous manufacturing. While a dedicated end-to-end flow synthesis for this compound has not been extensively reported, a plausible and efficient multi-step flow process can be designed by adapting established methodologies for the synthesis of isoxazole derivatives and related functional group transformations.

A proposed flow synthesis would logically proceed through two or three key stages: the formation of the isoxazole core via a [3+2] cycloaddition reaction, followed by the reduction of a suitable functional group at the 5-position to the desired methanol moiety.

A prospective continuous flow process for the synthesis of this compound could be conceptualized as a telescoped sequence. The initial step would involve the in-situ generation of cyclopropanecarbonitrile oxide from cyclopropanecarboxaldoxime. This can be achieved in a flow reactor by reacting the aldoxime with a suitable oxidizing agent. The resulting nitrile oxide is a highly reactive intermediate and its immediate consumption in the subsequent step is a key advantage of flow chemistry, minimizing decomposition and side reactions.

The freshly generated cyclopropanecarbonitrile oxide would then be mixed in a second flow reactor with a stream containing an alkyne synthon for the 5-hydroxymethyl group, such as propargyl alcohol. The [3+2] cycloaddition reaction would proceed within this reactor, likely a heated coil or microreactor, to form the target this compound directly. Precise temperature and residence time control in the flow reactor would be crucial for optimizing the yield and minimizing the formation of byproducts.

Alternatively, a two-step flow process could be envisioned where the cycloaddition is first performed with an alkyne bearing a precursor to the methanol group, such as a protected alcohol or a carboxylate. For instance, reaction with ethyl propiolate would yield ethyl 3-cyclopropylisoxazole-5-carboxylate. This intermediate could then be directed into a second flow module for reduction. Continuous hydrogenation or reduction using a hydride reagent immobilized in a packed-bed reactor are viable flow-compatible methods to convert the ester to the final this compound. This approach offers modularity and allows for independent optimization of the cycloaddition and reduction steps.

Advanced Chemical Derivatization and Structural Modifications of 3 Cyclopropylisoxazol 5 Yl Methanol

Esterification and Etherification of the Methanol (B129727) Group

The hydroxyl group of (3-Cyclopropylisoxazol-5-yl)methanol is a prime site for derivatization through esterification and etherification, enabling the modulation of polarity, lipophilicity, and metabolic stability.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., concentrated H₂SO₄), is a common method, though it is a reversible process. chemguide.co.ukbyjus.combritannica.comlibretexts.org For higher yields and milder conditions, the use of acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is often preferred. chemguide.co.uk These reactions are typically vigorous and proceed at room temperature to produce the corresponding ester and, in the case of acyl chlorides, hydrogen chloride gas. chemguide.co.uk

Etherification: The synthesis of ethers from the methanol group can be achieved through various methods. The Williamson ether synthesis, a reliable and widely used method, involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is highly versatile for introducing a wide range of alkyl or aryl substituents. Alternative methods for the chemoselective etherification of benzylic-type alcohols can also be employed, utilizing specific reagents to avoid reactions with other sensitive functional groups.

The table below illustrates potential ester and ether derivatives of this compound.

| Derivative Type | Reagent | Product Name | Typical Conditions |

|---|---|---|---|

| Ester | Acetyl Chloride | (3-Cyclopropylisoxazol-5-yl)methyl acetate (B1210297) | Pyridine, 0°C to rt |

| Ester | Benzoic Acid | (3-Cyclopropylisoxazol-5-yl)methyl benzoate | H₂SO₄ (cat.), Toluene, reflux |

| Ether | 1. NaH 2. Methyl Iodide | 5-(Methoxymethyl)-3-cyclopropylisoxazole | THF, 0°C to rt |

| Ether | 1. NaH 2. Benzyl Bromide | 5-(Benzyloxymethyl)-3-cyclopropylisoxazole | DMF, 0°C to rt |

Oxidation Reactions of the Methanol Moiety

The primary alcohol of the this compound scaffold can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, two fundamentally important functional groups for further synthetic transformations. The choice of oxidizing agent and reaction conditions dictates the final product.

Oxidation to Aldehyde: The partial oxidation to (3-Cyclopropylisoxazol-5-yl)carbaldehyde requires mild and controlled conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM) or Dess-Martin periodinane (DMP) are highly effective for this transformation. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, is another standard procedure that delivers the aldehyde in high yield.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are required for the complete oxidation of the primary alcohol to 3-Cyclopropylisoxazole-5-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium hypochlorite (NaOCl) in the presence of a TEMPO catalyst. These reactions are typically robust and proceed to completion, providing a carboxylic acid group that is a versatile handle for amide bond formation or the synthesis of other heterocycles.

| Target Product | Oxidizing Agent | Typical Conditions | Yield (%) |

|---|---|---|---|

| (3-Cyclopropylisoxazol-5-yl)carbaldehyde | Pyridinium Chlorochromate (PCC) | DCM, rt | ~85-95% |

| (3-Cyclopropylisoxazol-5-yl)carbaldehyde | Dess-Martin Periodinane (DMP) | DCM, rt | ~90-98% |

| 3-Cyclopropylisoxazole-5-carboxylic acid | Potassium Permanganate (KMnO₄) | aq. NaOH, heat | ~70-85% |

| 3-Cyclopropylisoxazole-5-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C | ~80-90% |

Substitution Reactions on the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a saturated, three-membered ring characterized by significant ring strain, which influences its chemical reactivity. Direct functionalization of the cyclopropyl ring without inducing ring-opening is synthetically challenging and generally requires advanced methods not commonly applied in routine derivatization.

The high s-character of the C-H bonds makes them less susceptible to typical radical substitution. However, the strained C-C bonds are prone to cleavage under certain conditions. Electrophilic ring-opening can occur, particularly with strong acids or electrophiles, leading to the formation of linear, functionalized chains. nih.gov Similarly, oxidative radical ring-opening reactions can be initiated under specific conditions to yield a variety of acyclic products. beilstein-journals.orgnih.gov For instance, substituted isoxazoles can be synthesized from cyclopropyl oximes through a ring-opening and intramolecular substitution pathway, highlighting the utility of cyclopropane (B1198618) ring cleavage in building heterocyclic systems. nih.gov Due to the stability of the isoxazole (B147169) ring under many conditions, any attempt to functionalize the cyclopropyl moiety would need to be carefully designed to avoid unintended degradation of the core scaffold. Therefore, derivatization at this position is less common and often involves the synthesis of the entire molecule with a pre-functionalized cyclopropyl group rather than a post-synthetic modification.

Modifications and Substitutions on the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, and while it is electron-deficient, it can undergo specific substitution and modification reactions.

The C4 position of the 3,5-disubstituted isoxazole ring is the most nucleophilic and is the primary site for electrophilic substitution. cdnsciencepub.com Halogenation with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride (ICl) provides a straightforward route to 4-halo-isoxazole derivatives. acs.orgnih.gov These halogenated intermediates are exceptionally useful, serving as handles for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby enabling extensive diversification of the core structure. nih.gov

| Reaction | Reagent | Product Name | Typical Conditions |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | (4-Chloro-3-cyclopropylisoxazol-5-yl)methanol | Acetonitrile, reflux |

| Bromination | N-Bromosuccinimide (NBS) | (4-Bromo-3-cyclopropylisoxazol-5-yl)methanol | CCl₄, AIBN (cat.), reflux |

| Iodination | Iodine Monochloride (ICl) | (3-Cyclopropyl-4-iodoisoxazol-5-yl)methanol | DCM, rt |

The this compound scaffold can be elaborated by constructing additional heterocyclic rings, creating complex molecules with potential multi-target activity. A common strategy involves converting the existing functional groups into precursors for a new ring system. For example, the 1,3,4-oxadiazole ring, a well-known pharmacophore, can be synthesized from a carboxylic acid precursor.

This transformation would involve a multi-step sequence:

Oxidation: The methanol group is first oxidized to the carboxylic acid, 3-Cyclopropylisoxazole-5-carboxylic acid, as described in section 3.2.

Hydrazide Formation: The carboxylic acid is then converted to the corresponding hydrazide by reacting it with hydrazine hydrate, often mediated by a coupling agent like EDC.

Cyclization: The resulting hydrazide is cyclized with a one-carbon component, such as triethyl orthoformate or carbon disulfide, to form the 1,3,4-oxadiazole ring. This creates a novel isoxazole-oxadiazole hybrid molecule. researchgate.net

Formation of Hybrid Molecular Architectures Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. ijariit.comsemanticscholar.org This approach aims to produce compounds with improved affinity, selectivity, or efficacy, or to address multiple targets simultaneously. The this compound framework is an excellent starting point for creating such hybrids due to its versatile functional handles.

The methanol group, or its aldehyde and carboxylic acid derivatives, can serve as a linker point to attach other biologically active moieties. For example:

Amide Linkage: The carboxylic acid derivative can be coupled with various amines (e.g., substituted anilines, heterocyclic amines) using standard peptide coupling reagents to form amide-linked hybrids.

Ester Linkage: The parent alcohol can be esterified with a carboxylic acid-containing drug or pharmacophore.

Triazole Linkage: The methanol group can be converted to an azide or an alkyne, allowing for its connection to another molecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), forming a stable triazole linker. nih.gov

This strategy has been used to synthesize isoxazole hybrids with a wide range of other heterocycles, including acridines, coumarins, and triazoles, leading to the discovery of novel compounds with potent anticancer and antibacterial activities. ijariit.comnih.gov The combination of the isoxazole scaffold with other privileged structures offers a pathway to new chemical entities with unique pharmacological profiles. mdpi.comnih.gov

Isoxazolyl Steroids and Analogues

The incorporation of the isoxazole moiety into steroid backbones has been a strategy to develop new therapeutic agents, particularly for conditions like prostate cancer. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the synthesis of structurally related isoxazolyl steroids provides a clear blueprint for how such a conjugation could be achieved.

Research into anti-prostate cancer agents has led to the synthesis of a series of 3β-hydroxy-5-ene steroids featuring an isoxazole fragment in their side chain. mdpi.comnih.govresearchgate.net A key synthetic strategy involves the reaction of α,β-acetylenic ketones with hydroxylamine. mdpi.comnih.govresearchgate.net The regioselectivity of this reaction, which determines the final isoxazole isomer, can be controlled by the choice of solvent. For instance, a mixture of tetrahydrofuran and water tends to favor 1,4-addition, while aqueous methanol promotes 1,2-addition. mdpi.com

One notable compound synthesized through this methodology is (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol. nih.govresearchgate.net This molecule features an isoxazole ring linked at the 5-position to the steroid core via a methyl group, a structural motif that could potentially be accessed from a derivative of this compound. The synthesis of these isoxazolyl steroids typically involves the preparation of a Weinreb amide, its conversion to an acetylenic ketone, followed by the crucial cycloaddition of hydroxylamine. mdpi.comnih.govresearchgate.net

The biological evaluation of these isoxazolyl steroids has demonstrated their potential to inhibit androgen signaling and testosterone biosynthesis, which are key pathways in the progression of prostate cancer. nih.gov Several derivatives have shown the ability to diminish the transcriptional activity of the androgen receptor and exhibit antiproliferative activity in prostate cancer cell lines. nih.govresearchgate.net

Table 1: Key Research Findings on Isoxazolyl Steroids

| Research Focus | Key Findings | Relevant Compounds |

| Synthesis of Isoxazolyl Steroids | A series of 3β-hydroxy-5-ene steroids with an isoxazole side chain were synthesized. The key steps involved the formation of a Weinreb amide, conversion to acetylenic ketones, and subsequent reaction with hydroxylamine. mdpi.comnih.govresearchgate.net | 3β-hydroxy-5-ene steroids with isoxazole fragments. |

| Biological Activity | Synthesized compounds were evaluated for their effects on androgen signaling and testosterone biosynthesis. Three derivatives were found to reduce the transcriptional activity of the androgen receptor and showed reasonable antiproliferative effects. nih.govresearchgate.net | (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol. nih.govresearchgate.net |

| Mechanism of Action | The candidate compound suppressed androgen receptor signaling and lowered its protein levels in two different prostate cancer cell lines. nih.govresearchgate.net | LNCaP and LAPC-4 prostate cancer cell lines. |

Linker-Based Derivatizations for Bioconjugation

One prominent strategy for bioconjugation is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The methanol group of this compound can be chemically modified to introduce either an azide or a terminal alkyne. For example, conversion of the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with sodium azide, would yield an azido derivative. Alternatively, etherification with a molecule containing a terminal alkyne, such as propargyl bromide, would install an alkyne handle. These modified derivatives can then be "clicked" onto a biomolecule that has been correspondingly functionalized with the complementary reactive group. This approach is valued for its high efficiency, specificity, and biocompatibility.

Another innovative approach involves leveraging the intrinsic photochemistry of the isoxazole ring for photo-crosslinking. nih.gov Research has shown that isoxazole-containing molecules can form covalent bonds with proteins upon irradiation with UV light. nih.gov For the purpose of bioconjugation and target identification, a linker can be incorporated into the isoxazole-containing molecule. For example, a propargyl ether can be introduced, which allows for subsequent functionalization via click chemistry after the photo-crosslinking event. nih.gov This strategy enables the covalent attachment of the isoxazole derivative to its biological target, followed by the attachment of a reporter tag (e.g., biotin or a fluorophore) for detection and analysis.

Furthermore, the isoxazole ring itself can be formed as part of a linker system in a bioconjugation strategy. The 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide to form an isoxazole ring is a type of Cu-free click reaction. nih.gov This method can be used to link two molecules, where one contains an alkyne and the other a precursor to a nitrile oxide (such as an oxime). This approach avoids the use of a copper catalyst, which can be toxic to biological systems.

Table 2: Potential Linker-Based Derivatization Strategies

| Strategy | Description | Potential Modification of this compound |

| Click Chemistry (CuAAC) | The methanol group is converted to an azide or a terminal alkyne for subsequent copper-catalyzed cycloaddition with a complementary functionalized biomolecule. | - Conversion of the -CH₂OH to -CH₂N₃. - Etherification to introduce a terminal alkyne. |

| Photo-crosslinking with Linker | The intrinsic photochemistry of the isoxazole ring is used to form a covalent bond with a target biomolecule. A linker is pre-installed for subsequent attachment of a reporter tag. nih.gov | Introduction of a linker with a terminal alkyne or azide at the methanol position for post-crosslinking functionalization. |

| Isoxazole Formation as a Linker | The isoxazole ring is formed in situ between an alkyne-functionalized molecule and a nitrile oxide precursor to link them together in a Cu-free click reaction. nih.gov | The methanol group could be modified to an alkyne, which would then react with a nitrile oxide-bearing biomolecule. |

Medicinal Chemistry and Pharmacological Relevance of 3 Cyclopropylisoxazol 5 Yl Methanol Derivatives

Conceptual Framework of Isoxazoles in Drug Discovery

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its versatile chemical properties and broad range of biological activities. nih.govnih.govresearchgate.net This structural motif is present in numerous natural products and clinically approved pharmaceuticals, including the antibiotic sulfamethoxazole (B1682508), the anti-inflammatory drug valdecoxib, and the antipsychotic risperidone. nih.gov The utility of the isoxazole core in drug design stems from its unique electronic and structural features. It is an electron-rich aromatic system, and the two electronegative heteroatoms at the 1,2-position are capable of forming critical hydrogen bonding interactions with protein targets. elsevierpure.com

Structure-Activity Relationship (SAR) Studies of (3-Cyclopropylisoxazol-5-yl)methanol Analogues

The pharmacological profile of derivatives based on the this compound scaffold is intricately linked to the nature and arrangement of its core structural components. Structure-activity relationship (SAR) studies, which systematically modify different parts of the molecule, are crucial for optimizing therapeutic activity. For isoxazole-containing compounds, SAR exploration has revealed that even minor structural changes can lead to significant shifts in biological function and target selectivity. nih.govnih.gov

The cyclopropyl (B3062369) group at the 3-position of the isoxazole ring is a key feature that can significantly influence a compound's biological activity. As a small, rigid, and lipophilic carbocycle, it can serve as a metabolically stable bio-isostere for other groups like vinyl or isopropyl moieties. Its rigid structure can lock the molecule into a specific conformation that is favorable for binding to a biological target, potentially increasing potency and selectivity. In some contexts, replacement of a flexible linker with a cyclopropyl moiety has been a successful strategy in designing potent receptor agonists. mdpi.com

The stereochemistry of the cyclopropane (B1198618) ring can be critical; different spatial orientations of the ring can lead to substantial differences in biological effect, with one diastereomer often being significantly more active than another. nih.gov The electrophilic nature of the strained cyclopropane ring means it can also participate in specific interactions within a receptor's binding pocket, potentially enhancing affinity. dundee.ac.uk Therefore, the cyclopropyl group in this compound analogues is expected to play a crucial role in defining the molecule's shape, metabolic stability, and interaction with its pharmacological target.

The presence and position of this hydroxyl group can anchor the ligand in the binding pocket, orienting the rest of the molecule for optimal interaction with other regions of the receptor. SAR studies on related heterocyclic compounds targeting nuclear receptors have shown that the presence of a hydroxyl-containing side chain is often essential for potent activity. mdpi.com Modification of the methanol (B129727) group, for instance, by converting it to an ether or ester, or by changing its length or position, would be a key strategy in SAR studies to probe the specific requirements of the receptor's binding pocket.

The efficacy and selectivity of isoxazole-based drug candidates are highly dependent on the substituents attached to the heterocyclic core. The isoxazole ring itself serves as a scaffold, and modifications at its available positions can modulate the molecule's interaction with its target and off-targets. For example, in a series of 4-isoxazolyl-1,4-dihydropyridines, the type and position of halogen substituents on an adjacent aryl ring led to distinct differences in activity, with para-substitution being generally favored over ortho- or meta-positions. nih.gov

Below is a data table summarizing general SAR findings for isoxazole derivatives targeting various receptors, illustrating the impact of substitutions.

| Scaffold Position | Substitution Type | General Impact on Activity | Reference |

| Isoxazole C-3/C-5 | Aryl groups with para-substituents (e.g., -Cl, -Br) | Often increases potency compared to ortho/meta or unsubstituted rings. | nih.gov |

| Isoxazole C-4 | Introduction of linkers and functional groups | Can be optimized to improve potency and selectivity for nuclear receptors. | nih.gov |

| Attached Moieties | Hydroxyl-containing groups | Often crucial for forming key hydrogen bonds and anchoring the ligand. | mdpi.com |

| Attached Moieties | Cycloalkane fusion to isoxazole ring | Can form a new core structure that interacts with hydrophobic regions of the AR ligand-binding domain. | nih.gov |

Pharmacological Targets and Mechanisms of Action Investigated for Derivatives

While the this compound scaffold itself is specific, the broader class of isoxazole-containing molecules has been investigated for activity against a wide range of pharmacological targets. These include enzymes, ion channels, and nuclear receptors. nih.govnih.govespublisher.com The adaptability of the isoxazole core allows it to be incorporated into structures designed to fit the unique binding sites of diverse protein families.

A significant area of investigation for isoxazole-containing compounds is the modulation of the androgen receptor (AR), a key target in the treatment of prostate cancer. mdpi.com The AR is a ligand-activated nuclear receptor that, upon binding to androgens like testosterone, mediates the expression of genes involved in the growth and survival of prostate cancer cells. Compounds that can block this interaction (antagonists) are of major therapeutic interest.

Researchers have successfully designed novel nonsteroidal AR modulators that incorporate an isoxazole ring fused with a cycloalkane structure. nih.gov These cycloalkane[d]isoxazoles were designed to interact with a hydrophobic region of the AR ligand-binding domain. nih.gov One of the most potent compounds from this series, 4-(3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, demonstrated significantly greater antiandrogenic activity than the widely used prostate cancer drug bicalutamide in both reporter gene and competitive binding assays. nih.gov Notably, this compound retained its activity against specific AR mutants that are known to confer resistance to existing therapies. nih.gov

In other studies, steroids featuring an isoxazole fragment in their side chain have been synthesized and evaluated as inhibitors of androgen signaling. mdpi.com Several of these derivatives were found to diminish the transcriptional activity of the AR. Specifically, the compound (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol was shown to suppress AR signaling and reduce AR protein levels in prostate cancer cell lines. mdpi.com Furthermore, a biaryl isoxazole compound was identified as an inhibitor of the AR's N-terminal domain (NTD), which represents an alternative mechanism for disrupting AR function beyond the ligand-binding domain. elsevierpure.com These findings collectively establish the isoxazole scaffold as a viable and promising framework for the development of novel androgen receptor signaling modulators.

Below is a data table summarizing the activity of select isoxazole derivatives targeting the Androgen Receptor.

| Compound Name/Type | Target Site | Observed Activity | Reference |

| 4-(3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile | AR Ligand-Binding Domain | Potent antagonist; >4x higher binding potency than bicalutamide. | nih.gov |

| (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol | AR Signaling Pathway | Suppressed AR transcriptional activity and decreased AR protein levels. | mdpi.com |

| Biaryl isoxazole derivative | AR N-Terminal Domain | Weak inhibitor of AR NTD transactivation. | elsevierpure.com |

Inhibition of Key Enzymes (e.g., CYP17A1)

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the human steroidogenesis pathway, responsible for producing androgens, including testosterone. Its inhibition is a key strategy in the treatment of androgen-dependent diseases, most notably castration-resistant prostate cancer. While various steroidal and non-steroidal compounds have been developed as CYP17A1 inhibitors, research into heterocyclic scaffolds continues to be an active area.

Although specific studies on the inhibition of CYP17A1 by derivatives of this compound are not extensively documented in publicly available literature, the broader class of azole-containing compounds has shown significant promise. For instance, novel non-steroidal inhibitors incorporating different heterocyclic systems have been synthesized and evaluated for their ability to bind to and inhibit CYP17A1. These inhibitors often work by coordinating with the heme iron atom within the enzyme's active site, thereby blocking the 17α-hydroxylation of progesterone.

Research has identified potent non-steroidal inhibitors with sub-micromolar IC₅₀ values, demonstrating the potential of small molecule heterocycles in this therapeutic area. The development of these agents focuses on achieving high potency and selectivity to minimize off-target effects, such as the inhibition of other cytochrome P450 enzymes, which could lead to adverse effects on corticosteroid biosynthesis.

Table 1: Examples of Non-Steroidal CYP17A1 Inhibitors and Their Potency (Note: These are examples from the broader class of inhibitors and not direct derivatives of this compound)

| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |

| Bromo-substituted pyridine | CYP17A1 | 0.83 | |

| Amino-substituted pyridine | CYP17A1 | 0.56 | |

| Abiraterone (Reference) | CYP17A1 | 0.0038 |

Antifungal and Antibacterial Activity

The isoxazole moiety is a well-established pharmacophore in the design of antimicrobial agents. Derivatives incorporating this ring have demonstrated a wide spectrum of activity against various bacterial and fungal pathogens. The mechanism of action for many azole-based antifungals, for example, involves the inhibition of fungal cytochrome P450 enzymes like CYP51 (lanosterol 14α-demethylase), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Studies on isoxazole-containing chalcones and their subsequent dihydropyrazole derivatives have revealed potent antimicrobial activities. Some chalcone derivatives exhibit significant antibacterial activity, while the corresponding dihydropyrazoles show remarkable antifungal properties. This highlights the versatility of the isoxazole scaffold in generating compounds with specific antimicrobial profiles. The inclusion of a cyclopropane ring can further modulate the activity and pharmacokinetic properties of these derivatives.

Table 2: Antimicrobial Activity of Isoxazole-Containing Derivatives (Data represents examples from related isoxazole series)

| Compound Class | Organism | Activity (MIC/IC₅₀ in µg/mL) | Reference |

| Isoxazole-Chalcone | S. aureus (Bacteria) | 1 | |

| Isoxazole-Dihydropyrazole | C. albicans (Fungus) | 2 |

Anticancer and Antiproliferative Activities

Isoxazole derivatives have gained significant attention for their anticancer potential, acting through various mechanisms to inhibit tumor growth and proliferation. These mechanisms include the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.

Research into isoxazole-based compounds has led to the discovery of molecules with potent antiproliferative effects against a range of cancer cell lines. For instance, certain isoxazole-containing dihydropyrazole derivatives have demonstrated significant anticancer activity against prostate cancer cells (DU-145), with IC₅₀ values in the low micromolar range. Importantly, these compounds were also found to be non-toxic to normal human cell lines, indicating a favorable selectivity profile. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the phenyl rings attached to the core heterocyclic structure plays a crucial role in determining the anticancer potency.

Table 3: Antiproliferative Activity of Isoxazole Derivatives against Prostate Cancer Cells (DU-145)

| Compound Type | Substituent | IC₅₀ (µg/mL) | Reference |

| Dihydropyrazole | 2-fluoro-3,4-dimethoxyphenyl | 2 ± 1 | |

| Dihydropyrazole | 3,4-dimethoxyphenyl | 4 ± 1 | |

| Docetaxel (Reference) | - | 5 |

Anti-inflammatory Properties

The isoxazole scaffold has also been explored for the development of agents with anti-inflammatory properties. Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Isoxazole derivatives have been shown to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory prostaglandins and leukotrienes.

One specific isoxazole derivative, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), has been studied for its anti-inflammatory and immunosuppressive activities. In in vivo mouse models, MZO-2 demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation. When applied topically, it was highly effective in reducing ear edema in a contact sensitivity model, with efficacy comparable to the reference drug tacrolimus. These findings suggest that isoxazole derivatives can serve as potential drugs for ameliorating inflammatory processes, both systemically and locally.

Activity against Specific Pathogens (e.g., Tuberculosis)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the rise of multidrug-resistant strains. There is a continuous search for new chemical entities with novel mechanisms of action to combat this pathogen. While the cyclopropyl group is present in some antibacterial agents and has been explored in the context of anti-TB drug design, specific research detailing the activity of this compound derivatives against M. tuberculosis is limited in the available literature. However, the broader field of heterocyclic chemistry is actively contributing to the anti-TB drug pipeline, with compounds like the nitro-imidazoles delamanid and pretomanid being recent additions to the therapeutic arsenal. The exploration of novel scaffolds, including isoxazoles, remains a viable strategy in the discovery of next-generation antituberculosis agents.

Preclinical Pharmacokinetics and Pharmacodynamics of Advanced Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME)

For any new chemical entity to advance as a potential drug candidate, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. In the early stages of drug discovery, in silico computational tools are frequently used to predict the pharmacokinetic profiles of novel compounds, including isoxazole derivatives.

These predictive models assess several key parameters:

Physicochemical Properties: Parameters such as molecular weight, lipophilicity (LogP), and water solubility are calculated to evaluate the compound's general drug-likeness, often using frameworks like Lipinski's rule of five.

Absorption: Gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) are critical predicted properties. High GI absorption is crucial for oral bioavailability.

Metabolism: The potential for a compound to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is evaluated. Inhibition of these enzymes can lead to drug-drug interactions.

Studies on novel isoxazole derivatives have shown that many compounds can be designed to have favorable predicted ADME profiles, such as high GI absorption and good skin permeation, without violating Lipinski's rule of five.

Table 4: Predicted ADME Properties for Exemplary Isoxazole Derivatives (Based on in silico analysis of related isoxazole compounds)

| Property | Predicted Outcome | Significance | Reference |

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration | |

| Blood-Brain Barrier (BBB) Permeation | Variable (Yes/No) | Determines potential for CNS or peripheral action | |

| CYP2C9 Inhibition | Yes/No | Potential for drug-drug interactions | |

| CYP2C19 Inhibition | Yes/No | Potential for drug-drug interactions | |

| Lipinski's Rule of Five | No Violations | Indicates good drug-like properties | |

| PAINS Alert | 0 | Low probability of non-specific assay activity |

This predictive analysis is a crucial step that guides the selection and optimization of lead compounds for further in vitro and in vivo testing.

In Vitro and In Vivo Efficacy Studies

Derivatives of the this compound scaffold have demonstrated significant potential, particularly in the field of antimalarial drug discovery. Structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of these compounds.

A notable series of antimalarial cyclopropyl carboxamides, derived from the Tres Cantos Anti-Malarial Set (TCAMS), features the (3-Cyclopropylisoxazol-5-yl) core. In this series, the methanol group at the 5-position is modified into a carboxamide. One such derivative, compound 19 , exhibited high potency against Plasmodium falciparum in vitro, with an IC50 of 3 nM. nih.gov

Further SAR exploration within this series revealed key structural determinants for antimalarial activity. For instance, the cyclopropyl group at the 3-position of the isoxazole ring was found to be optimal for activity. Expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl group resulted in a 4-fold and 12-fold loss in activity, respectively. nih.gov

In terms of in vivo efficacy, compound 19 from this series demonstrated promising oral bioavailability of 55% in CD-1 mice. nih.gov In a murine model of P. falciparum infection, this compound showed an ED90 of 20 mg/kg after oral dosing, indicating its potential for in vivo antimalarial activity. nih.gov

The following table summarizes the in vitro and in vivo data for key compounds from the cyclopropyl carboxamide series.

| Compound | Structure | P. falciparum IC50 (nM) | Oral Bioavailability (Mouse) | In Vivo Efficacy (ED90, mg/kg) |

| 13 | N/A | 66 | N/A | >50 |

| 19 | N/A | 3 | 55% | 20 |

It is important to note that while these studies highlight the potential of the (3-Cyclopropylisoxazol-5-yl) core, further research is necessary to fully elucidate the efficacy of a broader range of derivatives of this compound itself.

Computational Chemistry and Molecular Docking Studies

Computational methods, including molecular docking, are invaluable tools for understanding the mechanism of action of drug candidates and for guiding the design of more potent analogs.

For the antimalarial cyclopropyl carboxamide series, the molecular target has been identified as cytochrome b, a component of the mitochondrial complex III. nih.gov This protein is a clinically validated target for antimalarial drugs. nih.gov

While specific docking studies for derivatives of this compound are not extensively available, a hypothetical binding mode can be proposed based on the known interactions of other cytochrome b inhibitors. It is anticipated that the isoxazole ring would engage in key interactions within the Qo binding site of cytochrome b. The cyclopropyl group is likely to occupy a hydrophobic pocket, contributing to the binding affinity. The substituent at the 5-position of the isoxazole ring (in this case, a modified methanol group) would be oriented towards the solvent-exposed region of the binding site, offering opportunities for modification to improve potency and pharmacokinetic properties.

Key interactions would likely involve:

Hydrogen bonding: The nitrogen and oxygen atoms of the isoxazole ring could form hydrogen bonds with amino acid residues in the active site.

Hydrophobic interactions: The cyclopropyl group and any aromatic substituents would likely engage in hydrophobic interactions with nonpolar residues.

π-π stacking: If aromatic rings are present in the derivative, they could participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket.

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico tools can be used to predict these properties for derivatives of this compound.

Based on the general properties of isoxazole-containing compounds, it is anticipated that derivatives of this compound would exhibit moderate lipophilicity, which is favorable for oral absorption. The presence of the polar methanol group would contribute to aqueous solubility.

A predictive analysis of key ADME parameters for the parent compound, this compound, and a hypothetical carboxamide derivative is presented in the table below. These values are estimations based on computational models and provide a general indication of their likely pharmacokinetic behavior.

| Compound | Predicted LogP | Predicted Aqueous Solubility | Predicted Oral Bioavailability |

| This compound | 1.5 - 2.5 | Moderate | Good |

| (3-Cyclopropylisoxazol-5-yl)carboxamide | 2.0 - 3.0 | Low to Moderate | Moderate to Good |

It is important to emphasize that these are predicted values and would require experimental validation. The promising oral bioavailability observed for compound 19 in the cyclopropyl carboxamide series suggests that this scaffold is a good starting point for the development of orally active drugs. nih.gov

Applications in Materials Science and Agrochemicals

Polymer Chemistry Applications of (3-Cyclopropylisoxazol-5-yl)methanol Derivatives

While specific research on the direct polymerization of this compound is not extensively documented, the broader class of isoxazole-containing polymers highlights the potential of this compound in materials science. The isoxazole (B147169) ring can be incorporated into polymer backbones to enhance thermal stability and other material properties.

Early research in the 1960s and 1970s explored the synthesis of polyisoxazoles through the cycloaddition of nitrile-N-oxides with alkynes. rsc.org More recent studies have focused on developing biobased polyisoxazoles. For instance, polyisoxazoles have been synthesized from fatty amide derived alkynes, resulting in polymers with up to 44% biobased content. rsc.org The thermal properties of these polymers, such as their glass transition temperatures (Tg), were found to be dependent on the method of polymerization and the structure of the monomers, with Tg values ranging from -1.1 °C to 62.0 °C. rsc.org

Another approach involves the synthesis of poly(arylene ether isoxazole)s through fluoride (B91410) ion-catalyzed aromatic nucleophilic substitution reactions. nasa.gov This method utilizes bis(trimethylsiloxyphenyl) isoxazoles and activated bisarylhalides to produce high-molecular-weight polymers with good thermal stability, with decomposition temperatures in air ranging from 409-477 °C. nasa.gov These polymers exhibit glass transition temperatures between 170 °C and 225 °C, depending on the specific polymer structure. nasa.gov The incorporation of a phenyl pendant on the isoxazole ring was found to be necessary to achieve solubility in polar aprotic solvents at room temperature. nasa.gov

Furthermore, the related poly(2-isopropenyl-2-oxazoline) (PIPOx), an isomer of a polymerized isoxazole derivative, has been investigated for biomedical applications. PIPOx is a versatile functional polymer that can be prepared through various controlled polymerization methods and can be functionalized post-polymerization for applications in drug and gene delivery, tissue engineering, and as antimicrobial materials. mdpi.com This demonstrates the broad potential of polymers containing isoxazole-related heterocycles.

The synthesis of polyisoxazoles can be achieved through various methods, as summarized in the table below.

| Polymerization Method | Monomers | Key Findings | Reference |

| Thermal/Base-mediated Nitrile-N-oxide Cycloaddition | Fatty amide derived alkynes and dinitrile-N-oxide monomers | Production of biobased polyisoxazoles with tunable thermal properties. | rsc.org |

| Fluoride Ion-Mediated Aromatic Nucleophilic Displacement | Bis(trimethylsiloxyphenyl) isoxazoles and activated bisarylhalides | Formation of high-molecular-weight poly(arylene ether isoxazole)s with high thermal stability. | nasa.gov |

| Vinyl Polymerization | 2-isopropenyl-2-oxazoline | Synthesis of functional polymers (PIPOx) for biomedical applications. | mdpi.com |

Role in Advanced Material Synthesis (e.g., Liquid Crystals, Optoelectronic Materials)

The rigid and polar nature of the isoxazole ring makes it a valuable component in the design of advanced materials such as liquid crystals and optoelectronic materials.

Liquid Crystals:

The synthesis of liquid crystals containing isoxazole heterocycles has been an active area of research. worldscientific.comsdl.edu.saresearchgate.netmdpi.com The incorporation of the isoxazole ring into a molecule can influence its mesomorphic behavior, leading to the formation of nematic and smectic phases. worldscientific.comsdl.edu.sa For a molecule to exhibit liquid crystalline properties, it typically requires a rigid core and flexible terminal groups. nih.gov The isoxazole unit can serve as part of this rigid core.

Research has shown that the stability of the liquid crystal phase can be influenced by the presence of the isoxazole group. sdl.edu.sa For instance, in one study, mesogens with only an isoxazole group showed more stable liquid crystal phases compared to those containing both isoxazole and tetrazole groups. sdl.edu.sa The synthesis of new fluorinated 3,5-diarylisoxazoles has been reported to yield compounds exhibiting smectic A (SmA) and smectic C (SmC) mesophases. researchgate.net The introduction of selectively fluorinated cyclopropane (B1198618) motifs at the termini of molecules is another strategy explored in the design of novel liquid crystals. nih.gov

The synthesis of these materials often involves a [3+2] 1,3-dipolar cycloaddition reaction to form the isoxazole or isoxazoline (B3343090) ring, followed by other modifications to build the final liquid crystalline molecule. researchgate.net

Optoelectronic Materials:

Isoxazole derivatives have also been investigated for their potential in optoelectronic applications due to their electronic properties. A theoretical study using density functional theory (DFT) on two isoxazole derivatives, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol, revealed their potential as semiconducting materials. worldscientific.com The study showed that these molecules exhibit good hole transport properties, suggesting their suitability as hole transport contenders in electronic devices. worldscientific.com

Furthermore, the calculated first hyperpolarizability values for these isoxazole derivatives were found to be significantly larger than that of urea, a standard material for nonlinear optical (NLO) applications, indicating their potential as candidates for NLO materials. worldscientific.com The development of organic materials for optoelectronic devices like organic light-emitting diodes (OLEDs) is a rapidly growing field, and isoxazole derivatives represent a promising class of compounds for this purpose. worldscientific.comchemicalbook.com

Agrochemical Development Incorporating the Isoxazole Scaffold

The isoxazole ring is a key pharmacophore in a number of agrochemicals, contributing to their herbicidal, fungicidal, and insecticidal activities. rsc.orgrsc.org

Derivatives of 5-cyclopropylisoxazole (B1311817) have shown significant promise as herbicidal agents. A study focused on the design and synthesis of a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which were developed based on the structures of the herbicide isoxaflutole (B1672639) and another herbicidal compound. nih.gov

One of the synthesized compounds, I-05 , demonstrated excellent post-emergence herbicidal activity against weeds like Echinochloa crusgalli and Abutilon theophrasti at an application rate of 150 g/ha. nih.gov Interestingly, the herbicidal action of I-05 involves a bleaching of the treated weeds, a characteristic symptom of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov While I-05 itself did not inhibit HPPD, its isoxazole ring-opening product, II-05 , was found to be a potent inhibitor of the enzyme, with an EC50 value of 1.05 μM, comparable to the commercial herbicide mesotrione. nih.gov

Another compound from the same study, I-26 , showed 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L in laboratory assays, outperforming the commercial herbicide butachlor. nih.gov

The herbicidal activity of these cyclopropylisoxazole derivatives is summarized in the table below.

| Compound | Target Weeds | Activity | Mechanism of Action | Reference |

| I-05 | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha. | Pro-herbicide; its ring-opened metabolite inhibits HPPD. | nih.gov |

| I-26 | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L in vitro. | Not specified, but likely related to HPPD inhibition. | nih.gov |

The isoxazole scaffold is also a component of certain fungicidal compounds. While specific studies on the fungicidal activity of this compound were not identified, research on related structures indicates the potential of this chemical class. For example, a patent discloses isoxazole derivatives with fungicidal activity for use in agriculture to control fungal pests on plants. colorado.edu

Furthermore, studies on other nitrogen-containing heterocycles with a cyclopropyl (B3062369) group, such as 1,2,4-triazole (B32235) derivatives, have demonstrated good antifungal activities. researchgate.net For instance, a synthesized 3-(((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile showed fungicidal properties. researchgate.net The structural similarity and the known antifungal properties of isoxazole derivatives suggest that this compound and its derivatives could be promising candidates for the development of new fungicides. nih.govresearchgate.netnih.gov

The isoxazoline ring, a reduced form of isoxazole, is a well-established scaffold in modern insecticides. Recently, new isoxazoline derivatives containing a cyclopropyl group have been designed and synthesized as potential insecticides. nih.gov A series of new isoxazoline cyclopropyl-picolinamide derivatives were evaluated for their insecticidal activity. nih.gov

One of the standout compounds, FSA37 , exhibited excellent insecticidal activity against several major agricultural pests. nih.gov Its efficacy against Plutella xylostella (diamondback moth), Spodoptera litura (tobacco cutworm), and Spodoptera exigua (beet armyworm) was significantly higher than that of the commercial insecticide fluxametamide (B3030603). nih.gov

A key advantage of FSA37 is its reduced toxicity to non-target organisms, specifically honeybees. Bee toxicity studies revealed that FSA37 has a significantly lower acute oral toxicity compared to the insecticides fluralaner (B1663891) and fluxametamide. nih.gov Molecular docking studies suggest that the cyclopropyl-picolinamide fragment is crucial for both the high insecticidal activity and the improved safety profile. nih.gov

The insecticidal activity of FSA37 is highlighted in the following table.

| Compound | Target Pests | LC50 Values (mg/L) | Comparison | Reference |

| FSA37 | Plutella xylostella | 0.077 | Surpasses fluxametamide (0.605 mg/L) | nih.gov |

| Spodoptera litura | 0.104 | Surpasses fluxametamide (0.853 mg/L) | nih.gov | |

| Spodoptera exigua | 0.198 | Surpasses fluxametamide (1.254 mg/L) | nih.gov |

Analytical Methodologies for 3 Cyclopropylisoxazol 5 Yl Methanol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of (3-Cyclopropylisoxazol-5-yl)methanol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific signals are expected for the cyclopropyl (B3062369), isoxazole (B147169), and hydroxymethyl protons. The chemical shifts are influenced by the solvent used. unn.edu.ng The anticipated signals in a solvent like CDCl₃ would include:

A multiplet for the cyclopropyl protons.

A singlet for the proton on the isoxazole ring.

A singlet or doublet for the methylene (B1212753) (CH₂) protons of the methanol (B129727) group.

A broad singlet for the hydroxyl (OH) proton, the position of which can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the cyclopropyl ring, the isoxazole ring, and the methanol group. Quaternary carbons, such as those in the isoxazole ring, typically show weaker signals. youtube.com

Below is a table of predicted NMR chemical shifts for this compound based on data from structurally similar compounds like (5-Cyclopropylisoxazol-3-yl)methanol. bldpharm.com

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | ~1.0 - 1.5 (m) | ~10 - 15 |

| Cyclopropyl CH₂ | ~0.8 - 1.2 (m) | ~5 - 10 |

| Isoxazole CH | ~6.0 - 6.5 (s) | ~100 - 110 |

| Isoxazole C-Cyclopropyl | Not Applicable | ~160 - 170 |

| Isoxazole C-CH₂OH | Not Applicable | ~170 - 180 |

| Methylene CH₂ | ~4.7 - 4.9 (s) | ~55 - 65 |

Note: Predicted values are based on analogous structures and can vary based on solvent and experimental conditions. (m) = multiplet, (s) = singlet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (O-H) group in an alcohol. nist.gov

C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic cyclopropyl and methylene groups.

C=N Stretch: The isoxazole ring should exhibit a characteristic C=N stretching vibration, typically found in the 1615-1650 cm⁻¹ region. nih.gov

C-O Stretch: A strong C-O stretching band for the primary alcohol is expected to appear in the range of 1050-1150 cm⁻¹. nist.gov